1,1,3-Trimethylgerminane
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Overview
Description
1,1,3-Trimethylgerminane is an organogermanium compound characterized by the presence of three methyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylgerminane can be synthesized through the hydrogermylation of vinylsilanes. This process involves the reaction of trimethylgermane with vinyl-substituted siloxane in the presence of Karstedt’s catalyst, resulting in the formation of anti-Markovnikov adducts .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of germanium tetrachloride with methylsiloxanes. This reaction can proceed through several pathways, including the insertion of germanium into Si-O or C-H bonds, or the exchange of chlorine atoms on germanium for methyl groups .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trimethylgerminane undergoes various chemical reactions, including:
Hydrogermylation: Reaction with vinylsilanes to form anti-Markovnikov adducts.
Substitution Reactions: Exchange of chlorine atoms on germanium for methyl groups.
Common Reagents and Conditions:
Hydrogermylation: Typically conducted in the presence of Karstedt’s catalyst.
Substitution Reactions: Involves the use of germanium tetrachloride and methylsiloxanes.
Major Products:
Hydrogermylation: Anti-Markovnikov adducts at one or two double bonds of the substrate.
Substitution Reactions: Methyl-substituted germanium compounds.
Scientific Research Applications
1,1,3-Trimethylgerminane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of hyper-cross-linked porous polymers.
Catalysis: Acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethylgerminane involves its ability to participate in hydrogermylation and substitution reactions. The germanium atom in the compound can insert into Si-O or C-H bonds, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Trimethylgermane: Similar in structure but lacks the additional methyl group on the germanium atom.
Trichlorogermane: Contains chlorine atoms instead of methyl groups, leading to different reactivity.
Uniqueness: 1,1,3-Trimethylgerminane is unique due to its specific reactivity in hydrogermylation reactions, particularly its ability to form anti-Markovnikov adducts . This property distinguishes it from other germanium compounds and makes it valuable in organic synthesis and materials science.
Properties
CAS No. |
100585-43-1 |
---|---|
Molecular Formula |
C8H18Ge |
Molecular Weight |
186.86 g/mol |
IUPAC Name |
1,1,3-trimethylgerminane |
InChI |
InChI=1S/C8H18Ge/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
DPHYCTYLDBKWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Ge](C1)(C)C |
Origin of Product |
United States |
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